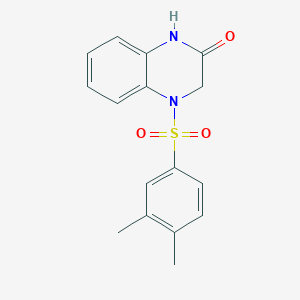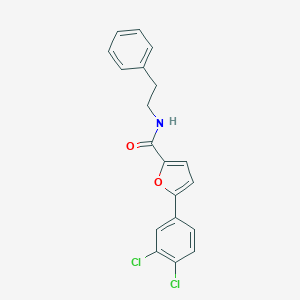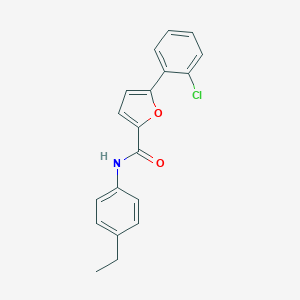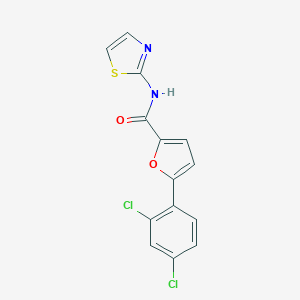
4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with a 3,4-dimethylphenylsulfonyl group. It has garnered interest due to its potential biological activities and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3,4-dihydroquinoxalin-2-one. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The quinoxalinone core may also interact with DNA or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3,4-dimethylphenyl)sulfonyl]-2(1H)-quinoxalinone
- 4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydroquinoxaline
- 4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-1H-quinoxalin-2-one
Uniqueness
4-(3,4-DIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific substitution pattern and the presence of both the sulfonyl and quinoxalinone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H16N2O3S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(3,4-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C16H16N2O3S/c1-11-7-8-13(9-12(11)2)22(20,21)18-10-16(19)17-14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H,17,19) |
Clé InChI |
KOFCCGJPJLJADA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
